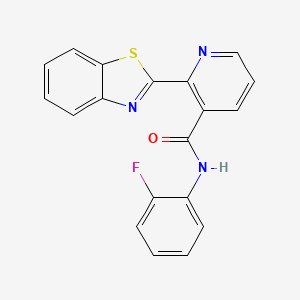

2-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide

Description

2-(1,3-Benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine carboxamide scaffold, with a 2-fluorophenyl substituent. This structure combines electron-withdrawing (fluorine) and aromatic systems, making it a candidate for biological activity studies, particularly in medicinal chemistry.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-13-7-1-2-8-14(13)22-18(24)12-6-5-11-21-17(12)19-23-15-9-3-4-10-16(15)25-19/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQXNEMZSKAPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in antimicrobial, antiviral, and anticancer therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound are primarily evaluated through various assays that assess its efficacy against different pathogens and cancer cell lines. The following sections summarize key findings from recent studies.

Antiviral Activity

Recent research has indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, benzothiazole derivatives have shown activity against viruses such as H5N1 and SARS-CoV-2. In particular, compounds with fluorine substitutions demonstrated enhanced activity:

- IC50 Values : Compounds containing fluorine atoms exhibited IC50 values in the low micromolar range against H5N1, suggesting that similar modifications to this compound could enhance its antiviral potency .

Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives has been extensively studied. The compound under consideration is hypothesized to possess similar properties due to its structural characteristics. In vitro studies have shown that benzothiazole derivatives can inhibit bacterial growth and exhibit antifungal activities:

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes crucial for microbial survival. For example, certain benzothiazole derivatives have been found to inhibit firefly luciferase, an enzyme involved in bioluminescence and energy production in bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various cancer cell line assays. Studies have shown that related compounds can induce apoptosis in cancer cells:

- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 8h | MCF-7 | 0.5 | Apoptosis induction via caspase activation |

| 8f | A549 | 0.75 | Cell cycle arrest |

These results indicate that modifications to the benzothiazole structure can significantly enhance anticancer activity .

Case Studies

- Study on H5N1 Virus : A study demonstrated that a fluorinated benzothiazole derivative showed a remarkable inhibition rate of 93% at a concentration of 0.5 µmol/μL against H5N1 virus. This suggests that the incorporation of fluorine in similar compounds could enhance their antiviral efficacy .

- Anticancer Evaluation : In a comparative study, a series of benzothiazole derivatives were tested against MCF-7 cells, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Antiviral Properties

Recent studies have demonstrated that compounds containing benzothiazole and pyridine derivatives exhibit significant antiviral activity. For instance, a related series of benzothiazolyl-pyridine hybrids showed promising results against H5N1 and SARS-CoV-2 viruses. Specifically, compounds with fluorine substitutions displayed enhanced antiviral efficacy, with some achieving over 90% inhibition at specific concentrations .

Antibacterial Activity

The antibacterial potential of 2-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)pyridine-3-carboxamide has also been investigated. Research indicates that fluorinated compounds can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine is crucial for improving the antimicrobial properties of these derivatives .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring or benzothiazole core. Key examples include:

Table 1: Structural and Physical Properties of Analogues

Key Observations:

- Substituent Effects on Melting Points: Chloro-substituted analogues (6b, 6c) exhibit higher melting points (196–210°C) compared to non-halogenated 6a (184–186°C), likely due to increased molecular symmetry and intermolecular halogen bonding. The target compound’s 2-fluorophenyl group may result in a melting point intermediate between chloro and non-halogenated derivatives .

- Electronic Properties : Fluorine’s electron-withdrawing nature (in the target compound) could enhance metabolic stability compared to chloro derivatives, which are bulkier and more lipophilic .

- The target compound’s simpler structure may offer improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.